methyl 2-[(2-aminoethyl)sulfanyl]acetate hydrochloride methyl 2-[(2-aminoethyl)sulfanyl]acetate hydrochloride
Brand Name: Vulcanchem
CAS No.: 40642-85-1
VCID: VC1708252
InChI: InChI=1S/C5H11NO2S.ClH/c1-8-5(7)4-9-3-2-6;/h2-4,6H2,1H3;1H
SMILES: COC(=O)CSCCN.Cl
Molecular Formula: C5H12ClNO2S
Molecular Weight: 185.67 g/mol

methyl 2-[(2-aminoethyl)sulfanyl]acetate hydrochloride

CAS No.: 40642-85-1

Cat. No.: VC1708252

Molecular Formula: C5H12ClNO2S

Molecular Weight: 185.67 g/mol

* For research use only. Not for human or veterinary use.

methyl 2-[(2-aminoethyl)sulfanyl]acetate hydrochloride - 40642-85-1

Specification

CAS No. 40642-85-1
Molecular Formula C5H12ClNO2S
Molecular Weight 185.67 g/mol
IUPAC Name methyl 2-(2-aminoethylsulfanyl)acetate;hydrochloride
Standard InChI InChI=1S/C5H11NO2S.ClH/c1-8-5(7)4-9-3-2-6;/h2-4,6H2,1H3;1H
Standard InChI Key LBYBMKYIAODETE-UHFFFAOYSA-N
SMILES COC(=O)CSCCN.Cl
Canonical SMILES COC(=O)CSCCN.Cl

Introduction

PropertyValue
CAS Number40642-85-1
Molecular FormulaC5H12ClNO2S
Molecular Weight185.67 g/mol
IUPAC Namemethyl 2-[(2-aminoethyl)sulfanyl]acetate hydrochloride
Alternative Names((2-aminoethyl)thio)acetic acid, methyl ester, hydrochloride; C-511
InChIInChI=1S/C5H11NO2S.ClH/c1-8-5(7)4-9-3-2-6;/h2-4,6H2,1H3;1H
InChIKeyLBYBMKYIAODETE-UHFFFAOYSA-N
SMILESCOC(=O)CSCCN.Cl

Physical Properties

The physical state of methyl 2-[(2-aminoethyl)sulfanyl]acetate hydrochloride is typically described as a powder . Its hydrochloride salt form enhances its solubility in aqueous solutions compared to its non-salt counterparts, making it particularly useful for applications requiring water solubility. The compound is typically stored at room temperature, protected from moisture in sealed containers.

PropertyValue
Physical FormPowder
Storage TemperatureRoom temperature (RT)
PurityTypically ≥95%
SolubilityEnhanced in aqueous solutions due to salt form
StabilityStable at room temperature when protected from moisture

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of methyl 2-[(2-aminoethyl)sulfanyl]acetate hydrochloride typically involves the reaction of methyl 2-bromoacetate (or other haloacetate derivatives) with 2-aminoethanethiol in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. This nucleophilic substitution reaction takes advantage of the nucleophilicity of the sulfur atom in 2-aminoethanethiol.

Another synthetic approach described in the patent literature involves:

  • Reaction of a suitable precursor compound with a halogenation reagent in an organic solvent under basic conditions

  • Subsequent reaction with a second component under the action of a substitution reaction catalyst

  • Conversion to the hydrochloride salt form by reaction with an acidic aqueous solution

Reaction Conditions and Optimization

The optimal reaction conditions for synthesizing methyl 2-[(2-aminoethyl)sulfanyl]acetate hydrochloride include:

  • Solvent: Methanol or ethanol

  • Temperature: Room temperature to reflux

  • Reaction Time: Several hours to overnight

  • Base: Typically triethylamine or sodium acetate

  • Acidification: Addition of hydrochloric acid to form the salt

The nucleophilic substitution reaction is typically facilitated by basic conditions, which enhance the nucleophilicity of the thiol group in 2-aminoethanethiol. After the substitution reaction is complete, the product is treated with hydrochloric acid to form the hydrochloride salt, which improves stability and solubility.

Industrial Production Methods

Industrial production methods for methyl 2-[(2-aminoethyl)sulfanyl]acetate hydrochloride may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. According to patent information, the preparation method can be adapted for large-scale industrial production due to its use of inexpensive and readily available raw materials, absence of environmental pollution factors, and suitability for large-scale production .

The industrial approach might involve continuous flow reactors and automated systems to enhance efficiency and scalability. Specific optimizations might include precise temperature control, efficient mixing technologies, and continuous monitoring of reaction progress to maximize yield and minimize byproduct formation.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-aminoethyl)sulfanyl]acetate hydrochloride can participate in various chemical reactions due to its functional groups:

  • Oxidation Reactions: The sulfanyl (thioether) group can be oxidized to form sulfoxides or sulfones.

  • Reduction Reactions: The compound can be reduced to form thiols or other reduced sulfur compounds.

  • Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly at the ester or amine functional groups.

  • Hydrolysis: The methyl ester group can undergo hydrolysis to form the corresponding carboxylic acid.

  • Coupling Reactions: The amine group can participate in various coupling reactions, such as amide formation.

These reaction capabilities make the compound valuable in organic synthesis and as a building block for more complex molecules.

Common Reagents and Conditions

The common reagents and conditions for different types of reactions involving methyl 2-[(2-aminoethyl)sulfanyl]acetate hydrochloride include:

Reaction TypeReagentsConditionsProducts
OxidationHydrogen peroxide, m-chloroperbenzoic acid (mCPBA)Mild conditionsSulfoxides, sulfones
ReductionLithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)Anhydrous conditionsThiols, reduced sulfur compounds
SubstitutionAlkyl halides, acyl chlorides with bases like triethylamineVarious conditionsSubstituted derivatives
HydrolysisAqueous acid or baseReflux conditionsCarboxylic acid derivatives
CouplingCarboxylic acids with coupling agents (EDC, HOBt)Room temperature to mild heatingAmides and other coupled products

Major Products Formed

The major products formed from reactions of methyl 2-[(2-aminoethyl)sulfanyl]acetate hydrochloride depend on the type of reaction:

  • Oxidation: Produces sulfoxides or sulfones depending on the amount of oxidizing agent used

  • Reduction: Yields thiols or other reduced sulfur compounds

  • Substitution: Results in various substituted derivatives depending on the reagents used

  • Hydrolysis: Forms 2-[(2-aminoethyl)sulfanyl]acetic acid (the carboxylic acid)

One noteworthy application mentioned in the research literature is the use of this compound in macrocycle synthesis through multicomponent reactions, including Ugi and Passerini reactions, where it serves as a building block for more complex structures .

Scientific Research Applications

Chemistry Applications

Methyl 2-[(2-aminoethyl)sulfanyl]acetate hydrochloride has found applications in various fields of chemistry:

  • Building Block: Serves as a reagent in organic synthesis, enabling the formation of more complex molecules.

  • Reagent in Reactions: Used in various chemical reactions due to its nucleophilic properties.

  • Macrocycle Synthesis: Utilized in the synthesis of macrocyclic compounds through multicomponent reactions, particularly Ugi and Passerini reactions .

  • Materials Science: Explored for potential applications in the development of specialty chemicals and materials that require specific functional groups.

Biological and Biochemical Applications

In biological and biochemical research, the compound has been investigated for:

  • Enzyme Mechanisms: Investigated for its role in studying enzyme mechanisms and biochemical pathways.

  • Biochemical Assays: Acts as a substrate in assays to evaluate enzyme activity.

  • Structural Biology: Used in structure-activity relationship studies to understand molecular interactions in biological systems.

Pharmaceutical Research

In pharmaceutical research, methyl 2-[(2-aminoethyl)sulfanyl]acetate hydrochloride has been explored for:

  • Drug Development: Explored as a potential precursor for pharmaceutical compounds, particularly those targeting infectious diseases and inflammation.

  • Therapeutic Applications: Research indicates potential uses in treating conditions related to antimicrobial resistance and inflammation.

  • Medicinal Chemistry: Used in the synthesis of potential drug candidates and in exploring structure-activity relationships in drug design.

Biological Activity

Antimicrobial Activity

Research has demonstrated that methyl 2-[(2-aminoethyl)sulfanyl]acetate hydrochloride exhibits significant antimicrobial properties. In vitro studies have shown that the compound displays activity against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

The following table summarizes some of the reported antimicrobial activity data:

Bacterial StrainMIC (µM)
Staphylococcus aureus4.9
Escherichia coli40

The antimicrobial activity is believed to stem from the compound's ability to disrupt bacterial cell membranes or interfere with metabolic pathways, although specific mechanisms remain to be fully elucidated.

Anti-inflammatory Properties

In addition to its antimicrobial properties, methyl 2-[(2-aminoethyl)sulfanyl]acetate hydrochloride and related compounds have been investigated for anti-inflammatory effects. Studies suggest that compounds with similar thioether functionalities can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Research has indicated a reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels following treatment with these compounds, suggesting potential therapeutic applications in inflammatory diseases. This anti-inflammatory activity may be related to the compound's ability to modulate inflammatory signaling pathways or direct inhibition of pro-inflammatory mediators.

Mechanism of Action

The mechanism of action of methyl 2-[(2-aminoethyl)sulfanyl]acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its amine and sulfanyl groups allow it to form covalent bonds with electrophilic centers in target molecules, influencing their activity and function.

For antimicrobial activity, the proposed mechanisms include:

  • Disruption of bacterial cell membranes

  • Interference with bacterial metabolic pathways

  • Inhibition of key bacterial enzymes essential for survival

For anti-inflammatory effects, potential mechanisms include:

  • Inhibition of pro-inflammatory cytokine production

  • Modulation of inflammatory signaling pathways

  • Reduction of inflammatory mediator release

  • Possible antioxidant effects through the sulfur-containing moiety

Comparison with Similar Compounds

Similar Compounds

Several compounds share structural similarities with methyl 2-[(2-aminoethyl)sulfanyl]acetate hydrochloride, including:

  • Methyl 2-[(2-aminoethyl)sulfanyl]acetate (the free base form)

  • 2-[(2-aminoethyl)sulfanyl]acetic acid hydrochloride (CAS No. 60116-66-7) - the carboxylic acid form with a molecular weight of 171.65 g/mol

  • Ethyl 2-[(2-aminoethyl)sulfanyl]acetate

  • Methyl 2-[(2-aminoethyl)sulfanyl]propanoate

These related compounds differ in the ester group (methyl vs. ethyl), the presence of the carboxylic acid instead of an ester, or additional substituents on the carbon backbone.

Structure-Activity Relationships

The structure-activity relationships of methyl 2-[(2-aminoethyl)sulfanyl]acetate hydrochloride and related compounds reveal several important features:

  • The hydrochloride salt form enhances solubility and stability compared to the free base

  • The sulfanyl (thioether) group is crucial for certain biological activities, including antimicrobial effects

  • The ester group affects the compound's bioavailability, stability, and reactivity in biological systems

  • The aminoethyl chain provides opportunities for further functionalization and may contribute to binding interactions with biological targets

Modifications to these structural elements can significantly impact the compound's biological activities and physicochemical properties.

Advantages and Limitations

Methyl 2-[(2-aminoethyl)sulfanyl]acetate hydrochloride possesses several advantages and limitations compared to similar compounds:

Advantages:

  • Enhanced solubility in aqueous solutions due to the hydrochloride salt form

  • Improved stability in storage compared to non-salt forms

  • Versatility in chemical reactions due to multiple functional groups

  • Potential biological activities with therapeutic applications

Limitations:

  • Potential for hydrolysis of the ester group in aqueous solutions under certain pH conditions

  • Limited long-term stability in solution

  • Possible side reactions due to the reactive functional groups

According to research materials, methyl 2-[(2-aminoethyl)sulfanyl]acetate hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its non-salt counterparts. This makes it particularly useful in aqueous reactions and biological applications.

Current Research and Future Perspectives

Recent Advances

Recent research on methyl 2-[(2-aminoethyl)sulfanyl]acetate hydrochloride has focused on:

  • Development of improved synthesis methods with higher yields and purity

  • Investigation of its potential as a building block for more complex molecules, particularly in macrocycle synthesis

  • Exploration of its biological activities, particularly antimicrobial and anti-inflammatory effects

  • Application in pharmaceutical research for developing novel therapeutic agents

The continuing interest in this compound reflects its versatility and potential applications in multiple fields of research.

Research Challenges

Current challenges in research involving methyl 2-[(2-aminoethyl)sulfanyl]acetate hydrochloride include:

  • Elucidating the precise mechanisms of its biological activities, particularly its antimicrobial and anti-inflammatory effects

  • Developing more efficient and environmentally friendly synthesis methods

  • Exploring its potential in novel applications and expanding its use in drug development

  • Understanding its structure-activity relationships in greater detail to guide rational design of derivatives with enhanced properties

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